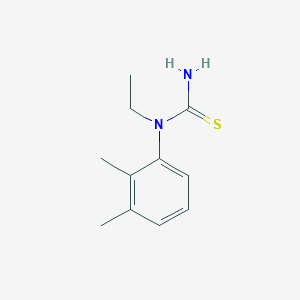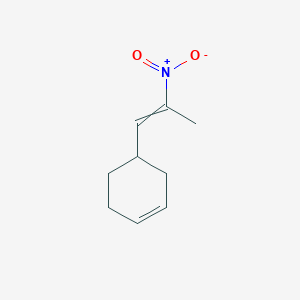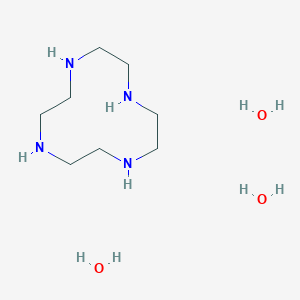
1,4,7,10-Tetrazacyclododecane;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetrazacyclododecane;trihydrate is a macrocyclic compound with the molecular formula C8H26N4O3. It is a hydrated form of 1,4,7,10-tetrazacyclododecane, which is a cyclic amine with four nitrogen atoms in its ring structure. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetrazacyclododecane can be synthesized through the cyclic condensation of triethylenetetramine and diethyl oxalate in a methanolic solution. This reaction produces a twelve-membered cyclic oxamide, which can be further processed to obtain 1,4,7,10-tetrazacyclododecane .
Industrial Production Methods
Industrial production methods for 1,4,7,10-tetrazacyclododecane typically involve large-scale synthesis using similar cyclic condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetrazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield alkylated or acylated products .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4,7,10-tetrazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. These chelates can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar macrocyclic compound used in medical imaging and radiotherapy.
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane: A derivative of 1,4,7,10-tetrazacyclododecane used as a fluoride receptor.
Cyclen: Another macrocyclic compound with similar properties and applications.
Uniqueness
1,4,7,10-Tetrazacyclododecane is unique due to its specific ring structure and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
144576-60-3 |
|---|---|
Fórmula molecular |
C8H26N4O3 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,4,7,10-tetrazacyclododecane;trihydrate |
InChI |
InChI=1S/C8H20N4.3H2O/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h9-12H,1-8H2;3*1H2 |
Clave InChI |
LZHZXGCLZNBYQR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNCCN1.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


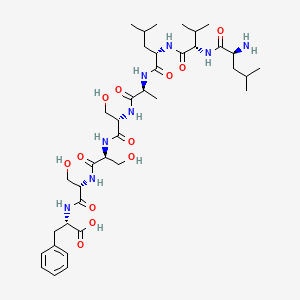
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
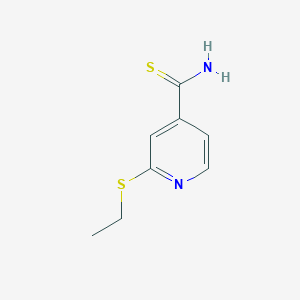
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
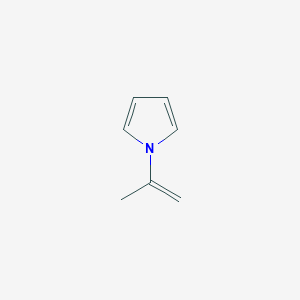
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

